molecular formula C21H26N2O4 B2630803 1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone CAS No. 942880-41-3

1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2630803
CAS No.: 942880-41-3
M. Wt: 370.449
InChI Key: VDBQJTUXPDSCJV-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone is a novel synthetic compound featuring a complex molecular architecture designed for advanced pharmacological research. Its structure integrates an indole ethanone core, a motif present in compounds investigated for targeting bromodomain-containing proteins such as CBP/EP300, which are emerging therapeutic targets in oncology, particularly for castration-resistant prostate cancer . The ethanone (acetyl) group attached to the indole ring is a key functional group that can be essential for molecular recognition and binding affinity within enzyme active sites . The molecule also contains a 2-hydroxypropoxy linker, a feature that can influence the compound's physicochemical properties and pharmacokinetic profile. This linker is substituted with a furan-2-ylmethylamino group, introducing a heteroaromatic element that may contribute to interactions with various biological targets. Furan-containing compounds are of significant interest in medicinal chemistry and have been explored for their diverse biological activities . This combination of structural features makes this compound a valuable chemical entity for researchers in drug discovery. Potential applications include its use as a key intermediate in organic synthesis, a building block for the development of targeted therapeutics, or a candidate for high-throughput screening assays to identify new biological pathways. It is supplied as a high-purity material strictly for research use in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

1-[1-ethyl-5-[3-(furan-2-ylmethylamino)-2-hydroxypropoxy]-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-23-14(2)21(15(3)24)19-10-17(7-8-20(19)23)27-13-16(25)11-22-12-18-6-5-9-26-18/h5-10,16,22,25H,4,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBQJTUXPDSCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC(CNCC3=CC=CO3)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Moiety: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an amine group.

    Hydroxypropoxy Group Addition: The hydroxypropoxy group can be added via an etherification reaction, where a hydroxypropyl halide reacts with the indole core.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that derivatives of indole, including compounds similar to 1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone, exhibit significant anti-inflammatory effects. A study focused on synthesizing novel nonsteroidal anti-inflammatory drugs (NSAIDs) demonstrated that certain indole derivatives could effectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a target for anti-inflammatory therapy. The synthesized compounds showed promising analgesic and anti-inflammatory activities in vivo, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

1.2 Anticancer Activity

Indole and its derivatives have been extensively studied for their anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, studies have shown that furan-containing indoles can induce apoptosis in cancer cells. This property is attributed to their ability to modulate signaling pathways related to cell survival and proliferation .

Synthesis Techniques

2.1 Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Condensation Reactions: The initial step often involves the condensation of furan derivatives with substituted anilines or indoles under acidic conditions.
  • Functionalization: Subsequent functionalization reactions introduce hydroxyl and ethyl groups to enhance solubility and biological activity.

The synthetic routes are crucial as they determine the yield and purity of the final product, impacting its applicability in research and pharmacology.

Computational Studies

3.1 Molecular Docking and Structure Activity Relationship (SAR)

Computational techniques such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the structure–activity relationship (SAR), providing insights into how structural modifications can enhance efficacy against specific targets like COX enzymes or cancer cell receptors .

3.2 Drug-Likeness Assessment

The drug-likeness of synthesized compounds is evaluated using computational models that assess physicochemical properties such as solubility, permeability, and metabolic stability. These assessments are critical in determining whether a compound can be developed into a viable therapeutic agent .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant COX-2 inhibition by synthesized indole derivatives .
Study 2Anticancer potentialIndicated that furan-containing indoles can induce apoptosis in various cancer cell lines .
Study 3Computational analysisProvided insights into SAR and drug-likeness of synthesized compounds .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s application. The furan and indole moieties may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous indole-based ethanone derivatives, emphasizing substituent effects on properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
Target Compound C₂₁H₂₈N₂O₄ 372.47 1-ethyl, 2-methyl, 3-ethanone, 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy) Hydrophilic hydroxypropoxy and furan groups; high polarity Derived
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C₁₆H₁₃NO₃S 299.34 3-ethanone, 2-phenylsulfonyl Sulfonyl group (electron-withdrawing); potential metabolic stability
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one C₁₃H₁₄N₂O 214.26 3-ethanone, propenyl dimethylamino Conjugated system; amino group enables hydrogen bonding
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone C₂₄H₁₈N₂O₅S 446.47 Nitrophenyl ethenyl, sulfonyl Bulky nitro and sulfonyl groups; reduced solubility
1-(1-Ethyl-2-methyl-1H-indol-3-yl)ethanone C₁₃H₁₅NO 201.26 1-ethyl, 2-methyl, 3-ethanone Minimal substituents; hydrophobic core
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone C₁₄H₁₈N₂O 230.31 3-ethanone, diethylamino Tertiary amino group; enhanced basicity

Key Observations:

Structural Complexity and Polarity: The target compound’s hydroxypropoxy-furan substituent increases polarity compared to simpler analogs like 1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone (MW 201.26) . This may improve aqueous solubility, critical for pharmacokinetics in drug development. In contrast, 1-{2-[(E)-2-(2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone (MW 446.47) has bulky, electron-withdrawing groups that reduce solubility but enhance stability.

Amino groups (e.g., dimethylamino in , diethylamino in ) enable hydrogen bonding or protonation, affecting solubility and interaction with targets.

Potential Applications: The furan moiety in the target compound may engage in π-π stacking, useful in materials science or enzyme inhibition. Hydrophilic substituents (e.g., hydroxypropoxy) could position this compound for further study in drug delivery or as a bioactive scaffold.

Research Findings and Implications

  • Physicochemical Properties : The target compound’s molecular weight (372.47) and polar groups suggest intermediate solubility between hydrophobic indole derivatives (e.g., ) and highly substituted analogs (e.g., ).
  • For example, 2-(diethylamino)-1-(1H-indol-3-yl)ethanone shares structural similarities with serotonin receptor ligands, hinting at possible neurological applications.
  • Synthesis Challenges: The multi-step functionalization required for the target compound’s 5-position substituent may necessitate advanced coupling techniques, as seen in the synthesis of 1-{2-[(E)-2-(2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone .

Biological Activity

The compound 1-(1-ethyl-5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl)ethanone is a derivative of indole that has garnered attention for its potential biological activities, including antioxidant and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological relevance.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Indole Core : The indole structure is known for its significance in various biological systems and its role in drug development.
  • Furan Moiety : The presence of a furan ring contributes to the compound's reactivity and biological interactions.
  • Hydroxypropoxy Group : This functional group may enhance solubility and bioavailability.

Table 1: Structural Features of this compound

ComponentDescription
Indole Backbone5-(3-amino) derivative
Furan SubstituentFuran-2-ylmethyl group
HydroxypropoxyEnhances solubility
Ethyl GroupContributes to lipophilicity

Antioxidant Activity

Several studies have investigated the antioxidant capabilities of indole derivatives. For instance, derivatives with similar structures have shown significant DPPH radical scavenging activity, indicating potential for use as antioxidants. A study found that certain indole derivatives exhibited antioxidant activity exceeding that of ascorbic acid by up to 1.4 times, suggesting that modifications in the structure could enhance this property .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Research indicates that compounds with similar structural motifs can induce cytotoxic effects on human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results demonstrated that these compounds were more cytotoxic against U87 cells compared to MDA-MB-231 cells .

Anti-inflammatory Properties

Indole derivatives are also being explored for their anti-inflammatory properties. Some studies have focused on their inhibitory effects on cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The synthesized derivatives showed promising results as COX inhibitors, indicating potential applications in treating inflammatory diseases .

Case Study 1: Antioxidant Screening

In a comparative study, several indole derivatives were synthesized and screened for antioxidant activity using the DPPH method. The results indicated that modifications to the furan moiety significantly affected the scavenging capacity, with some compounds demonstrating over 60% inhibition compared to controls .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on U87 glioblastoma cells revealed that treatment with specific indole derivatives led to a reduction in cell viability by over 50% after 48 hours of exposure. This suggests a strong potential for these compounds in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology:

  • Route Design: Utilize nucleophilic substitution for the propoxy linker, coupling the furan-2-ylmethylamine moiety to the indole core. Ethanol or DMF under reflux (60–80°C) with a base (e.g., K₂CO₃) is typical for such etherifications .
  • Optimization: Employ Design of Experiments (DOE) to vary catalyst concentration (e.g., piperidine in ethanol, as in ), solvent polarity, and temperature. Monitor purity via HPLC and yield via gravimetric analysis.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Analytical Techniques:

  • X-ray Crystallography: Resolve the 3D structure using single-crystal diffraction (e.g., Bruker SMART APEX systems, as in ). Key parameters: Rfactor<0.05R_{\text{factor}} < 0.05, mean C–C bond length 1.54 Å .
  • Spectroscopy: Validate via 1H^1\text{H}-NMR (indole NH at δ 10–12 ppm, furan protons at δ 6.2–7.4 ppm) and LC-MS (expected m/zm/z ~400–450) .
  • Chromatography: Confirm purity >95% via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodology:

  • Analog Synthesis: Modify the furan ring (e.g., replace with thiophene, ) or indole substituents (e.g., ethyl to methyl groups). Use Mitsunobu reactions for stereoselective hydroxypropoxy linker formation .
  • Bioassays: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to establish SAR trends .
  • Data Analysis: Apply multivariate regression to correlate substituent electronic properties (Hammett σ) with activity .

Q. What computational approaches predict this compound’s binding interactions with biological targets?

  • Methodology:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, given the indole scaffold). Validate with crystallographic data from PDB entries (e.g., 6WGT) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Analyze hydrogen bonds with furan oxygen and indole NH .
  • Validation: Cross-check with SPR (surface plasmon resonance) for experimental KdK_d determination .

Q. How can contradictory bioactivity data from different studies be resolved?

  • Methodology:

  • Reproducibility Checks: Verify assay conditions (pH, temperature, cell lines) across labs. For example, cytotoxicity discrepancies may arise from varying MTT assay protocols .
  • Isomer Analysis: Use chiral HPLC (Chiralpak AD-H column) to detect unintended stereoisomers from synthetic steps .
  • Meta-Analysis: Apply funnel plots to assess publication bias in reported IC₅₀ values .

Safety and Handling

Q. What precautions are necessary for handling this compound in vitro?

  • Protocols:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Respiratory Protection: Use NIOSH-certified N95 masks if airborne particles are generated during milling .
  • Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.